InhA Inhibitory Activity: Critical Structural Determinants for M. tuberculosis Enoyl-Reductase Inhibition
The pyrrolidine carboxamide scaffold has been validated as a core structure for inhibiting Mycobacterium tuberculosis InhA. The lead compound s1 (1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide) shows an IC50 of 10.66 ± 0.51 μM, while compounds lacking the 5-oxo group, such as the 3-phenyl analog, are predicted to be inactive because the 5-oxo is crucial for hydrogen bonding with the catalytic tyrosine and NAD⁺ cofactor [1]. This establishes a clear threshold: the title compound cannot substitute for s1 or its derivatives in antitubercular screening.
Comparator s1: IC50 10.66 ± 0.51 μM
Difference: ≥10.66 μM loss of activity
| Evidence Dimension | InhA inhibition IC50 (μM) |
|---|---|
| Target Compound Data | Not reported (predicted inactive) |
| Comparator Or Baseline | s1 (1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide): 10.66 ± 0.51 μM |
| Quantified Difference | ≥ 10.66 μM (loss of activity) |
| Conditions | NADH-dependent catalysis of octenoyl-CoA substrate; pH 6.8, 25°C |
Why This Matters
Defines the non-negotiable structural features for InhA engagement, preventing wasted synthetic effort on inactive cores.
- [1] He, X.; Alian, A.; Stroud, R.M.; Ortiz de Montellano, P.R. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. J. Med. Chem. 2006, 49, 6308–6323. View Source
